molecular formula C29H22N2O8S B5435109 4-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid

4-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid

Cat. No. B5435109
M. Wt: 558.6 g/mol
InChI Key: HRHQLYDJLFSMFI-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups and rings including a benzodioxol ring, a thiazolo[3,2-a]pyrimidin ring, a furanyl ring, and a benzoic acid group. These groups are common in many bioactive compounds and could potentially have interesting biological activities .


Molecular Structure Analysis

The compound has a complex structure with multiple aromatic rings and heterocycles. The presence of these groups can influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. This compound likely has a high molecular weight and may be soluble in organic solvents due to the presence of multiple aromatic rings .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. It could also involve modifying its structure to enhance its properties .

properties

IUPAC Name

4-[5-[(Z)-[5-(1,3-benzodioxol-5-yl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O8S/c1-3-36-28(35)24-15(2)30-29-31(25(24)18-8-10-21-22(12-18)38-14-37-21)26(32)23(40-29)13-19-9-11-20(39-19)16-4-6-17(7-5-16)27(33)34/h4-13,25H,3,14H2,1-2H3,(H,33,34)/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHQLYDJLFSMFI-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)C6=CC=C(C=C6)C(=O)O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC=C(O5)C6=CC=C(C=C6)C(=O)O)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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